molecular formula C9H9BF3NO2 B12924385 (2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B12924385
M. Wt: 230.98 g/mol
InChI Key: AAEGBUCXRCCILK-UHFFFAOYSA-N
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Description

“(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with a unique structure. Boronic acids are versatile compounds known for their reactivity in organic synthesis and medicinal chemistry. This specific compound features a trifluoromethyl group and a cyclopropyl ring attached to a pyridine core, making it interesting for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 3-cyclopropylpyridine with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base (such as sodium hydroxide or potassium carbonate). The boron atom coordinates to the pyridine nitrogen, forming the boronic acid.

Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide). After purification, the product can be obtained as a white solid.

Industrial Production: While academic laboratories often use small-scale syntheses, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification methods ensures efficient production.

Chemical Reactions Analysis

Reactivity: “(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” participates in various chemical reactions:

    Cross-Coupling Reactions:

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction, modifying its reactivity.

    Substitution Reactions: The boron atom can be replaced by other nucleophiles, leading to new derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.

    Oxidation: Oxone, mCPBA, or other oxidants.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Various nucleophiles (e.g., Grignard reagents, amines).

Major Products: The major products depend on the specific reaction. For example, coupling with aryl halides yields arylboronic acids, which find applications in drug discovery and materials science.

Scientific Research Applications

Chemistry:

    Catalysis: Boronic acids are catalysts in organic transformations.

    Drug Discovery: Boronic acids feature in drug design due to their interactions with proteases and other enzymes.

    Materials Science: They contribute to the synthesis of functional materials.

Biology and Medicine:

    Proteasome Inhibitors: Boronic acids are used in proteasome inhibitors for cancer treatment.

    Fluorescent Probes: Modified boronic acids serve as fluorescent probes for glucose sensing.

Industry:

    Fine Chemicals: Used in the synthesis of pharmaceutical intermediates.

    Agrochemicals: Boronic acids play a role in crop protection.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For proteasome inhibitors, it binds to the active site of the proteasome, preventing protein degradation. In glucose sensing, it interacts with glucose, leading to fluorescence changes.

Comparison with Similar Compounds

While there are other boronic acids, the trifluoromethyl-substituted cyclopropylpyridine moiety sets this compound apart. Similar compounds include arylboronic acids and other heterocyclic boronic acids.

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Properties

Molecular Formula

C9H9BF3NO2

Molecular Weight

230.98 g/mol

IUPAC Name

[2-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BF3NO2/c11-9(12,13)6-3-7(10(15)16)8(14-4-6)5-1-2-5/h3-5,15-16H,1-2H2

InChI Key

AAEGBUCXRCCILK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)C(F)(F)F)(O)O

Origin of Product

United States

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